Rupicolin B
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Overview
Description
Rupicolin B is a natural product found in Artemisia tripartita, Achillea crithmifolia, and other organisms with data available.
Scientific Research Applications
Isolation and Identification
Rupicolin B is a sesquiterpene lactone isolated from Achillea crithmifolia and Achillea setacea, plants belonging to the Asteraceae family. The structure of this compound was determined through various spectroscopic methods including 2D-NMR and MS (Milosavjević et al., 1991), (Zitterl-Eglseer et al., 1991).
Antimicrobial Activity
A study on Achillea clavennae showed that extracts containing this compound demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. This suggests a potential role for this compound in the development of new antimicrobial agents (Stojanović et al., 2005).
Anti-inflammatory Activity
Research on Achillea setacea revealed that this compound possesses anti-inflammatory properties. This was demonstrated in the croton oil ear test, indicating its potential use in treating inflammation-related conditions (Zitterl-Eglseer et al., 1991).
Potential in Photodynamic Therapy
Although not directly related to this compound, research on Ru(II) polypyridyl complexes shows the growing interest in using natural compounds in photodynamic therapy. This suggests a future research direction for compounds like this compound in this field (Frei et al., 2014).
Properties
CAS No. |
41653-83-2 |
---|---|
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(3aR,4S,6aS,9aR,9bS)-4,6a-dihydroxy-9-methyl-3,6-dimethylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one |
InChI |
InChI=1S/C15H18O4/c1-7-4-5-15(18)8(2)6-10(16)11-9(3)14(17)19-13(11)12(7)15/h4,10-13,16,18H,2-3,5-6H2,1H3/t10-,11+,12+,13-,15+/m0/s1 |
InChI Key |
ZDBHCMLPJQZVAX-IHWVXMPCSA-N |
Isomeric SMILES |
CC1=CC[C@@]2([C@H]1[C@@H]3[C@@H]([C@H](CC2=C)O)C(=C)C(=O)O3)O |
SMILES |
CC1=CCC2(C1C3C(C(CC2=C)O)C(=C)C(=O)O3)O |
Canonical SMILES |
CC1=CCC2(C1C3C(C(CC2=C)O)C(=C)C(=O)O3)O |
41653-83-2 | |
Synonyms |
rupicolin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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